5-chloro-8-quinolinyl 4-nitrobenzoate
Description
5-Chloro-8-quinolinyl 4-nitrobenzoate is a quinoline-based ester derivative characterized by a nitrobenzoate group at the 8-position and a chlorine substituent at the 5-position of the quinoline ring. Quinoline derivatives are widely studied for their antimicrobial activity, hydrolytic behavior, and utility as intermediates in synthesizing bioactive molecules . The nitrobenzoate moiety likely enhances electron-withdrawing properties, influencing reactivity and stability compared to other esters or free hydroxyquinoline forms.
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-7-8-14(15-12(13)2-1-9-18-15)23-16(20)10-3-5-11(6-4-10)19(21)22/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBWESHFUJDHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural features, properties, and applications of 5-chloro-8-quinolinyl 4-nitrobenzoate and related compounds:
Hydrolysis Behavior and Stability
- This compound: Expected to undergo ester hydrolysis to release 5-chloro-8-hydroxyquinoline (HQ) and 4-nitrobenzoic acid. Hydrolysis kinetics may depend on pH and steric effects from the nitro group .
- Copolymers with 5-chloro-8-quinolinyl acrylate (AQ): Hydrolysis follows pseudo-first-order kinetics; lower AQ content in acrylamide copolymers accelerates HQ release (t1/2 reduced by ~40% at 1 mol% AQ vs. 2 mol%) .
- 5-(Chloromethyl)quinolin-8-yl acetate: Stable under acidic conditions but hydrolyzes in basic environments, suggesting ester group sensitivity to nucleophilic attack .
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in 4-nitrobenzoate) enhance hydrolytic stability but may reduce bioavailability.
- Hydrophilic modifications (e.g., acrylamide copolymers, carboxylic acids) improve solubility for therapeutic use .
Antimicrobial Potential: Ester derivatives like this compound may act as prodrugs, releasing HQ upon hydrolysis for sustained antimicrobial action .
Safety Considerations: Alkyl and amino substituents (e.g., 4-Amino-5-chloro-8-methyl-2-propylquinoline) correlate with higher toxicity, necessitating careful handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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